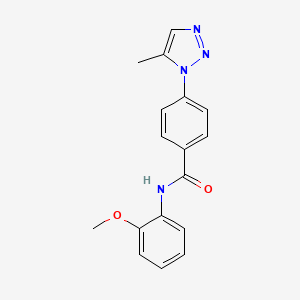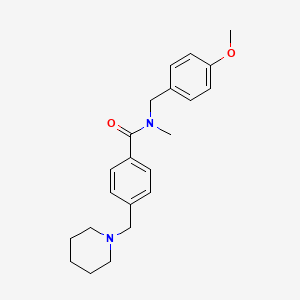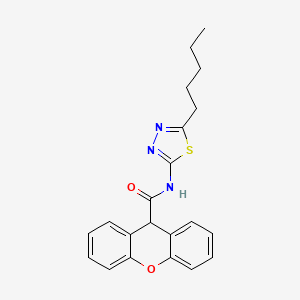
3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylpropanamide
Descripción general
Descripción
Quinazolinone derivatives are a class of compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and antiallergic properties. They are synthesized through various chemical reactions involving anthranilamide, isocyanates, and other reagents. Their diverse biological activities make them subjects of extensive chemical and pharmacological research.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves reactions of anthranilamide with isocyanates, leading to a variety of quinazolinone structures. For instance, the reaction of anthranilamide with 2-chloro-ethyl isocyanate or 3-chloropropyl isocyanate in different conditions can yield quinazolinone derivatives with varying substituents, indicating a flexible synthetic pathway for modifying the quinazolinone core structure (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can be functionalized with different substituents to yield various derivatives. This core structure is crucial for the compound's biological activity and can be modified to enhance or alter its pharmacological properties.
Chemical Reactions and Properties
Quinazolinone derivatives can participate in a wide range of chemical reactions, leading to the synthesis of various heterocyclic compounds. The reactivity of the quinazolinone core with different reagents, such as hydrazides, allows for the construction of complex molecules with potential biological activity (Hassan et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of quinazolinone derivatives in synthesizing a range of heterocyclic compounds, such as oxazoloquinazolinones and oxazinoquinazolinones, through reactions with isocyanates. These processes often involve intermediate steps that yield different structural variations, underscoring the compound's versatility in organic synthesis and potential for creating new molecules with unique properties (Chern et al., 1988).
Antitumor Activity
Quinazolinone analogs have been investigated for their antitumor activities, with some compounds showing significant efficacy against various cancer cell lines. The ability to design and synthesize novel quinazolinone derivatives allows for the exploration of their potential in cancer therapy, highlighting the role of structural modification in enhancing biological activity (Al-Suwaidan et al., 2016).
Antiviral Activity
The synthesis of quinazolinone derivatives has also been explored for antiviral applications, with some compounds displaying activity against Tobacco mosaic virus (TMV). This suggests the potential of quinazolinone-based compounds in the development of new antiviral agents (Luo et al., 2012).
Synthesis of Nitrogen-Containing Heterocycles
Quinazolinone derivatives serve as key intermediates in the synthesis of various nitrogen-containing heterocycles, which are of interest due to their wide range of pharmacological activities. The flexibility in reacting with different reagents to form triazoles, oxadiazoles, and other rings at specific positions on the quinazolinone nucleus underscores the compound's utility in medicinal chemistry (Hassan et al., 2013).
Antioxidant and Cytotoxic Activities
Recent studies have focused on the synthesis of polyphenolic derivatives of quinazolin-4(3H)-one, revealing significant antioxidant and cytotoxic activities. These findings suggest the potential of quinazolinone derivatives in developing therapeutic agents with antioxidant properties and selective cytotoxicity against cancer cells (Pele et al., 2022).
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(21-13-5-6-15-12(11-13)7-9-20-15)8-10-23-18(25)14-3-1-2-4-16(14)22-19(23)26/h1-7,9,11,20H,8,10H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMFNYJWHVUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)
![4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)
![N-(2-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4614581.png)
![4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4614586.png)
![N-methyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4614596.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614626.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)

![2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4614644.png)
![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)